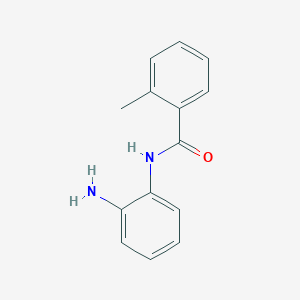

N-(2-aminophenyl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-aminophenyl)-2-methylbenzamide is a chemical compound that has been the subject of various studies. It is related to 2-Aminobiphenyl, an organic compound with the formula C6H5C6H4NH2 . It is also related to N-(2-aminophenyl)benzamide, a compound with the CAS Number: 721-47-1 .

Synthesis Analysis

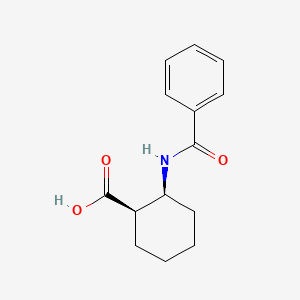

The synthesis of related compounds has been reported in the literature. For instance, a method for synthesizing secondary amides using easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate has been developed . The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, 3D-QSAR studies were performed on a series of N-(2-aminophenyl)-benzamide derivatives using Scigress Explorer software . Additionally, the structure of N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide was confirmed by X-ray diffraction (XRD) studies .Chemical Reactions Analysis

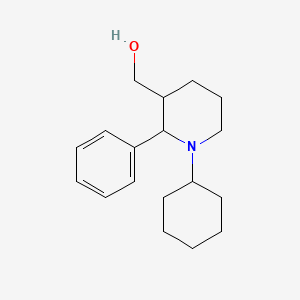

Chemical reactions involving similar compounds have been reported. For instance, a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For instance, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide was synthesized in a good yield and characterized by different spectroscopic techniques . Another related compound, N-(2-Aminophenyl)formamide, has a molecular formula of C7H8N2O and an average mass of 136.151 Da .Applications De Recherche Scientifique

Application in Antioxidant Activity

N-(2-aminophenyl)-2-methylbenzamide derivatives demonstrate potential as powerful antioxidants. A study highlighted the electrochemical oxidation mechanisms of amino-substituted benzamide derivatives, including N-(4-aminophenyl)-2-methylbenzamide. These compounds act by scavenging free radicals, and their electrochemical behavior is essential to understand their antioxidant activity. The study proposed reaction mechanisms and discussed the potential of these derivatives as antioxidants based on their oxidation potentials (Jovanović et al., 2020).

Synthesis and Characterization

The synthesis and characterization of compounds related to N-(2-aminophenyl)-2-methylbenzamide are integral to scientific research. For instance, a study described the synthesis of novel diamines, including 4,4-(aminophenyloxy) phenyl-4-aminobenzamide, and their polymerization with various anhydrides. These polymers showed solubility in organic solvents and had significant degradation temperatures, indicating their potential utility in various applications (Butt et al., 2005).

Application in Drug Development

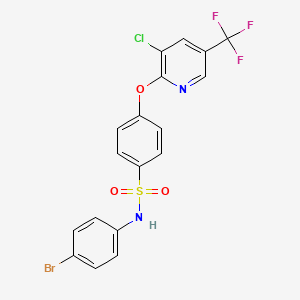

Compounds structurally related to N-(2-aminophenyl)-2-methylbenzamide have been studied for their potential in drug development. For example, derivatives like N-(((2-((2-Aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide have been explored for their adsorption properties in removing heavy metals from aqueous solutions, indicating their potential application in environmental and health-related fields (Rahman & Nasir, 2019).

Pharmacological Research

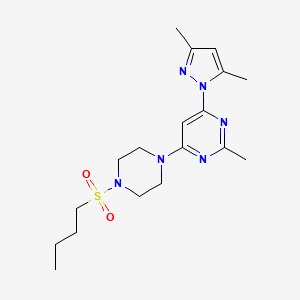

In pharmacological research, derivatives of N-(2-aminophenyl)-2-methylbenzamide have been investigated for their psycho- and neurotropic properties. A study focused on novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, closely related to N-(2-aminophenyl)-2-methylbenzamide, showed potential psychoactive properties, indicating their possible use in developing new therapeutic agents (Podolsky et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Future research directions could involve the development of novel Bcr-Abl and HDAC inhibitors as potential anticancer therapeutics . Additionally, the development of new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality has been suggested .

Propriétés

IUPAC Name |

N-(2-aminophenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-6-2-3-7-11(10)14(17)16-13-9-5-4-8-12(13)15/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZYVYKQSMHEOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminophenyl)-2-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-oxo-4H-chromene-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2590222.png)

![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590227.png)

![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2590228.png)

![1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea](/img/structure/B2590232.png)

![3-(2-methoxyethyl)-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2590234.png)

![2-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2590237.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide](/img/structure/B2590240.png)